molecular formula C11H12BrN3 B13257543 8-Bromo-N4,7-dimethylquinoline-3,4-diamine

8-Bromo-N4,7-dimethylquinoline-3,4-diamine

Cat. No.: B13257543
M. Wt: 266.14 g/mol
InChI Key: SJFCNHZUUDJSKO-UHFFFAOYSA-N
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Description

8-Bromo-N4,7-dimethylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bromine substituent at position 8, methyl groups at N4 and position 7, and amine groups at positions 3 and 4.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

8-bromo-4-N,7-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-6-3-4-7-10(14-2)8(13)5-15-11(7)9(6)12/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

SJFCNHZUUDJSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)NC)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine typically involves the bromination of N4,7-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

8-Bromo-N4,7-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-N4,7-dimethylquinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine and Analogues
Compound Name Core Structure Substituents Key Properties/Applications Reference
8-Bromo-N4,7-dimethylquinoline-3,4-diamine Quinoline Br (C8), CH₃ (N4, C7), NH₂ (C3, C4) Hypothesized DNA intercalation; potential antitumor agent (inferred) N/A
ICI (8-(Chloromethyl)-9'-purine-2,6-diamine) Purine Cl (C8), NH₂ (C2, C6), CH₂Cl (C8) Superior DNA intercalation vs. Doxorubicin [1]
IC2 (6-Methylquinazoline-2,4-diamine) Quinazoline CH₃ (C6), NH₂ (C2, C4) DNA intercalation comparable to Doxorubicin [1]
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine CH₃ (C6), NH₂ (C2, C4) DNA intercalation comparable to Doxorubicin [1]
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride Tetrahydroquinoline Br (C6), CH₃ (C4, C4), HCl salt Medical intermediate; non-planar structure limits intercalation [2]

Key Findings and Implications

DNA Intercalation Potential
  • Planarity and Substituent Effects: The planar quinoline core of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine may facilitate DNA intercalation, similar to purine (ICI) and quinazoline (IC2) derivatives. However, steric hindrance from the N4 and C7 methyl groups could reduce binding efficiency compared to IC2 or IC5, which lack bulky substituents .
  • Halogen Impact : Bromine at C8 may enhance intercalation via hydrophobic interactions with DNA base pairs, as seen in halogenated intercalators like ethidium bromide. This contrasts with ICI’s chloromethyl group, which improves intercalation but introduces reactivity concerns .
Structural Limitations
  • Tetrahydroquinoline vs. Quinoline: The tetrahydroquinoline derivative () lacks planarity due to saturation, rendering it unsuitable for intercalation. This underscores the importance of aromaticity in DNA-binding applications .

Biological Activity

8-Bromo-N4,7-dimethylquinoline-3,4-diamine is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

The molecular formula of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine is C10H10BrN3. It features a bromine atom at the 8-position and two methyl groups at the 4 and 7 positions of the quinoline ring. The presence of amino groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC10H10BrN3
Molecular Weight256.11 g/mol
IUPAC Name8-Bromo-N4,7-dimethylquinoline-3,4-diamine
SMILESBrC1=CC2=C(C=C1N(C)C)N=C(N)C2=N

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine has been explored in several studies.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, a study found that compounds similar to 8-Bromo-N4,7-dimethylquinoline-3,4-diamine exhibited activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that 8-Bromo-N4,7-dimethylquinoline-3,4-diamine can inhibit the proliferation of several cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 8-Bromo-N4,7-dimethylquinoline-3,4-diamine had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Antitumor Mechanism Investigation : In a study examining the effects on human breast cancer cells (MCF-7), treatment with 8-Bromo-N4,7-dimethylquinoline-3,4-diamine resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.

The biological activity of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine is primarily attributed to its ability to interact with cellular targets:

  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes such as topoisomerases and kinases involved in cell division and survival pathways.

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